2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide
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Overview
Description
2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE is a chemical compound with the molecular formula C10H12N4O2S and a molecular weight of 252.297 g/mol . This compound is known for its unique structure, which includes an aminocarbothioyl group and a carbohydrazonoyl group attached to a phenoxyacetamide backbone. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE involves several steps. One common synthetic route includes the reaction of 4-hydroxyacetophenone with thiosemicarbazide to form the intermediate 4-(2-(aminocarbothioyl)carbohydrazonoyl)phenol. This intermediate is then reacted with chloroacetic acid to yield the final product, 2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Chemical Reactions Analysis
2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Scientific Research Applications
2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, in the treatment of allergic rhinitis, the compound regulates the activation of caspase-1, an enzyme involved in the inflammatory response. By inhibiting caspase-1, the compound reduces the production of pro-inflammatory cytokines and other mediators, thereby alleviating inflammation .
Comparison with Similar Compounds
2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE can be compared with other similar compounds, such as:
4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE: This compound has a similar aminocarbothioyl and carbohydrazonoyl structure but differs in the phenoxy group substitution.
2-(4-{2-[(PHENYLTHIO)ACETYL]CARBONOHYDRAZONOYL}PHENOXY)ACETAMIDE: This compound is used as a lead compound for managing allergic rhinitis and has a phenylthioacetyl group instead of the aminocarbothioyl group.
The uniqueness of 2-(4-(2-(AMINOCARBOTHIOYL)CARBOHYDRAZONOYL)PHENOXY)ACETAMIDE lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H12N4O2S |
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Molecular Weight |
252.30 g/mol |
IUPAC Name |
2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C10H12N4O2S/c11-9(15)6-16-8-3-1-7(2-4-8)5-13-14-10(12)17/h1-5H,6H2,(H2,11,15)(H3,12,14,17)/b13-5+ |
InChI Key |
KBSCJUZOUXOAKM-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)N)OCC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)OCC(=O)N |
Origin of Product |
United States |
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